N,N-Diethyl-3-methoxybenzamide

Descripción general

Descripción

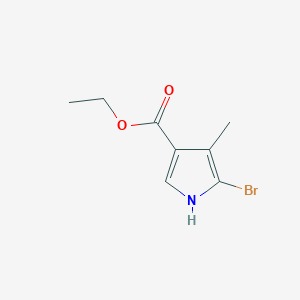

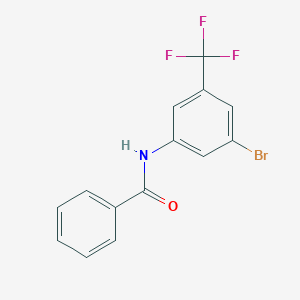

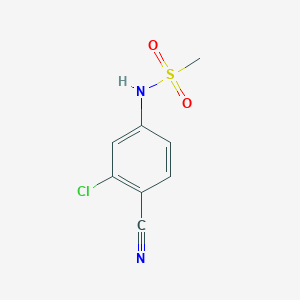

N,N-Diethyl-3-methoxybenzamide is a chemical compound with the CAS Number: 62924-93-0 . It is most commonly used as an ingredient in insect repellants . The structure of this compound is similar to DEF, except with the presence of a 3-methylbenzyl group .

Synthesis Analysis

The synthesis of this compound involves the use of copper-based metal-organic frameworks to promote oxidative couplings . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .Molecular Structure Analysis

The molecular weight of this compound is 207.27 . The InChI Code is 1S/C12H17NO2/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3/h6-9H,4-5H2,1-3H3 .Chemical Reactions Analysis

Amides can be synthesized by coupling aldehydes or alcohols with amines or formamides . In a less-studied approach, carboxylic acids can be coupled with formamides . For the latter, several copper catalysts have been reported in the coupling of benzoic acids with N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF), both homogeneous and heterogeneous .Physical And Chemical Properties Analysis

This compound is generally synthesized in toxic formamide solvents . Greener solvents would lower production barriers and facilitate applications such as drug delivery .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

Selective Mono-fluorination of Diols

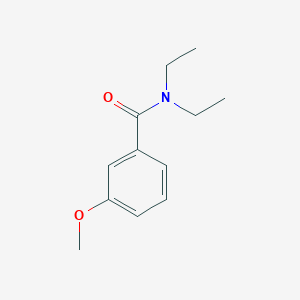

N,N-Diethyl-4-methoxybenzamide diethyl acetal was used for the selective mono-fluorination of diols, demonstrating its utility in organic synthesis (Suwada, Fukuhara, & Hara, 2007).

Antibacterial Agent Synthesis

Studies have explored the synthesis and characterization of inhibitors of the bacterial cell division protein FtsZ, using derivatives of N,N-Diethyl-3-methoxybenzamide, showing its potential in developing new antibacterial agents (Haydon et al., 2010).

Catalyzed Chemical Reactions

The compound has been used in various catalyzed chemical reactions, such as Rhodium(III)-catalyzed annulations (Xu, Zheng, Yang, & Li, 2018) and Rh(III)-catalyzed direct C-H cyanation (Zhang, Zhou, Shi, Wang, Xu, & Yi, 2015).

Medical Applications

Sigma Receptor Scintigraphy in Breast Cancer

this compound derivatives have been used in sigma receptor scintigraphy, a diagnostic method for visualizing primary breast tumors, demonstrating the compound's relevance in medical imaging and cancer diagnosis (Caveliers et al., 2002).

Antiemetic Drug Research

The compound has been studied for its antiemetic and parasympathomimetic activity, expanding its potential use in pharmaceutical applications (Sawale, Kalyankar, George, & Deosarkar, 2016).

Melanoma Imaging and Therapy

Radioiodinated this compound derivatives have shown high melanoma uptake, indicating potential use in melanoma imaging and therapy (Edreira & Pozzi, 2006).

Other Applications

Molecular Structure Studies

The compound's derivatives have been used in studies to understand molecular structures, like in the case of N-3-hydroxyphenyl-4-methoxybenzamide (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Insect Repellent Research

Studies have explored its use as an insect repellent, comparing its behavioral and toxicological effects on insects (Alzogaray, 2015).

Mecanismo De Acción

Target of Action

N,N-Diethyl-3-methoxybenzamide, commonly known as DEET, is a potent insect repellent . Its primary targets are the olfactory receptor neurons in the sensilla of insects . These receptors are crucial for insects to detect and respond to environmental cues, including the presence of potential hosts or predators .

Mode of Action

DEET’s mode of action involves interacting with its targets and causing changes in their activity . High doses of DEET are required for activating the olfactory receptor neurons in the sensilla of insects . At least three DEET-sensitive receptors have been functionally deciphered . These DEET-sensitive receptors are even more sensitive to certain botanical terpenes/terpenoids, which also display repellency at varying levels for insects .

Biochemical Pathways

DEET interferes with the normal functioning of the olfactory receptors of insects . It produces a blocking effect on the neuronal responses of insects to specific odors . This interference disrupts the host odor recognition in the odorant receptors of insects . As a result, DEET functions as a stimulus that triggers avoidance behaviors and a molecular “confusant” for interrupting the host odor recognition in the odorant receptors of insects .

Pharmacokinetics

The pharmacokinetics of DEET involve its absorption, distribution, metabolism, and excretion (ADME) properties . DEET may compete in metabolism with and alter the biodistribution properties of other compounds to which a subject is simultaneously exposed, resulting in an added risk of side effects .

Result of Action

The result of DEET’s action at the molecular and cellular level is the disruption of the normal functioning of the olfactory receptors of insects . This disruption leads to changes in the behavior of insects, causing them to avoid areas where DEET is present .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DEET . For instance, in the presence of moisture and/or liquid water, DEET’s evaporation rate can be affected, which in turn influences its duration of protection . Because of the importance of volatility control, there have been many attempts to develop controlled-release formulations of DEET to further improve its longevity .

Safety and Hazards

N,N-Diethyl-3-methoxybenzamide is classified as Acute toxicity, Oral (Category 4), H302; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Short-term (acute) aquatic hazard (Category 3), H402; Long-term (chronic) aquatic hazard (Category 3), H412 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects .

Direcciones Futuras

The development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations .

Análisis Bioquímico

Biochemical Properties

N,N-Diethyl-3-methoxybenzamide has been shown to interact with various enzymes and proteins. For instance, it has been used in the synthesis of amides through oxidative couplings, a process that involves the interaction with copper-based metal-organic frameworks . The nature of these interactions is primarily catalytic, facilitating the effective synthesis of amides .

Cellular Effects

It has been suggested that it may have an inhibitory effect on cholinesterase activity in both insect and mammalian neuronal preparations . This could potentially influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

It has been suggested that it may function as a stimulus that triggers avoidance behaviors in insects . It may also act as a molecular “confusant” for interrupting the host odor recognition in the odorant receptors of bed bugs .

Temporal Effects in Laboratory Settings

It has been noted that high doses of the compound are required for activating the olfactory receptor neurons in the sensilla of bed bugs .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. It is known that the compound is a potent insect repellent, suggesting that it may have dose-dependent effects on insects .

Metabolic Pathways

Its synthesis involves the coupling of benzoic acids with N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF), both homogeneous and heterogeneous .

Transport and Distribution

It has been suggested that the compound may be transported and distributed within cells via its interaction with copper-based metal-organic frameworks .

Subcellular Localization

Given its potential interactions with various enzymes and proteins, it may be localized to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

N,N-diethyl-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTOWTFIPGDNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349969 | |

| Record name | N,N-diethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62924-93-0 | |

| Record name | N,N-diethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)

![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)